(S)-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound that features a pyrrolidine ring, a tert-butoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxy Group: This step often involves the use of tert-butyl chloroformate or similar reagents under controlled conditions.
Attachment of the Acetic Acid Moiety: This can be done through esterification or amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale synthesis: using automated reactors.
Optimization of reaction conditions: to maximize yield and purity.
Purification processes: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine
Drug Development: Investigated for its potential therapeutic effects.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion.
Industry
Material Science: Used in the development of new materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulation of biochemical pathways related to its target.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid: The enantiomer of the compound.
N-(tert-Butoxycarbonyl)pyrrolidine: A simpler analog with similar structural features.
Uniqueness
Structural Complexity: The presence of multiple functional groups.
Chirality: The specific (S)-configuration imparts unique properties.
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[(2S)-2-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)8-14-7-10-5-4-6-15(10)9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
UGRQOLBYZKDAOE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CNC[C@@H]1CCCN1CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC1CCCN1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.